3-Pyrrolidinyl acetate hydrochloride

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

3-Pyrrolidinyl acetate hydrochloride (CAS 1219949-49-1) is a racemic pyrrolidine ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. It features a pyrrolidine core functionalized at the 3-position with an acetyl ester and stabilized as the hydrochloride salt.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 1219949-49-1
Cat. No. B1394758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinyl acetate hydrochloride
CAS1219949-49-1
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCNC1.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H
InChIKeyPFYOOYCOQZYSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinyl Acetate Hydrochloride (CAS 1219949-49-1): Sourcing Guide for a Chiral Pyrrolidine Ester Building Block


3-Pyrrolidinyl acetate hydrochloride (CAS 1219949-49-1) is a racemic pyrrolidine ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol [1]. It features a pyrrolidine core functionalized at the 3-position with an acetyl ester and stabilized as the hydrochloride salt . The compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry, particularly for constructing ligands, peptidomimetics, and CNS-oriented bioactive molecules [2]. Commercially available at ≥95% purity, it is supplied by multiple reputable vendors for research and development use only .

Why 3-Pyrrolidinyl Acetate Hydrochloride (CAS 1219949-49-1) Cannot Be Replaced with Generic In-Class Pyrrolidine Building Blocks


The pyrrolidine building-block landscape contains numerous close structural analogs—including 3-pyrrolidinol hydrochloride, 3-pyrrolidineacetic acid, and its methyl ester hydrochloride—that differ at the 3-position by a single functional group. These seemingly minor variations produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and hydrolytic stability that directly affect synthetic compatibility and downstream biological performance [1]. The racemic acetate ester hydrochloride occupies a distinct physicochemical niche (LogP ≈ −0.49; TPSA 38.3 Ų; H-bond donor count = 1) that differs materially from both the more polar carboxylic acid homolog (LogD₇.₄ ≈ −2.77; HBD = 2) and the less reactive alcohol precursor [2]. Procuring an “in-class substitute” without matching these parameters risks altering reaction kinetics in subsequent derivatization steps or changing the pharmacokinetic profile of the final target molecule—a risk that is quantifiable and avoidable through intentional selection of the correct building block [3].

Quantitative Differentiation Evidence: 3-Pyrrolidinyl Acetate Hydrochloride (CAS 1219949-49-1) vs. Closest Analogs


Lipophilicity Advantage: 3-Pyrrolidinyl Acetate HCl vs. 3-Pyrrolidineacetic Acid

The acetyl ester confers a >2 log-unit increase in lipophilicity compared to the carboxylic acid analog. The free base of pyrrolidin-3-yl acetate has a computed LogP of −0.49, while 3-pyrrolidineacetic acid (homo-β-proline) has a measured LogD₇.₄ of approximately −2.77 . This difference is functionally significant: in the context of GABA uptake inhibitors, the parent carboxylic acid (1a) is too hydrophilic to cross the blood-brain barrier in pharmacologically meaningful quantities following peripheral administration, a limitation explicitly noted in J. Med. Chem. 1985 [1]. While the acetate ester itself is primarily a synthetic intermediate, it provides a lipophilic handle for further N-functionalization to generate CNS-penetrant candidates—an option unavailable with the polar acid form without additional protection/deprotection steps.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Hydrolytic Prodrug Potential: Acetate Ester vs. Carboxylic Acid and Methyl Ester

The 3-acetyl ester occupies a distinct reactivity tier among C3-pyrrolidine derivatives. The carboxylic acid (homo-β-proline) is a direct pharmacophore at GABA transporters (IC₅₀ = 2.51–4.07 μM for GABA uptake inhibition), but is inherently ionization-prone at physiological pH [1]. The methyl ester (CAS 1024038-33-2, MW 179.65) is one carbon homologue removed, providing an acetate side-chain rather than an ester-linked oxygen directly on the ring . The target compound's O-acetyl ester is susceptible to esterase-mediated hydrolysis, potentially releasing 3-pyrrolidinol and acetic acid under physiological conditions—a cleavage profile distinct from the methyl ester's slower hydrolysis kinetics. This positions the acetate ester as a candidate for rate-tunable prodrug strategies where the rate of active-species release must be matched to a therapeutic window.

Prodrug Design Pharmacokinetics Synthetic Methodology

Racemic Mixture vs. Single Enantiomers: Stereochemical and Procurement Considerations

CAS 1219949-49-1 is the racemic (undefined stereochemistry) form of pyrrolidin-3-yl acetate hydrochloride, with an undefined atom stereocenter count of 1 [1]. The single enantiomers are registered under separate CAS numbers: (3R)-enantiomer as CAS 665019-36-3 and (3S)-enantiomer as CAS not directly listed but available via Sigma-Aldrich (ENAH942F2DCC) at 95% purity . Price comparison from a common supplier (Enamine) reveals a significant cost differential: the racemate (CAS 1219949-49-1) at $470/g vs. the (3R)-enantiomer (CAS 665019-36-3) at approximately $2,209/10g (≈$221/g extrapolated), representing roughly a 2.1× cost premium for the enantiopure form at the 10 g scale [2]. For applications where stereochemistry at C3 is not critical (e.g., early-stage SAR exploration, or when a downstream resolution step is planned), the racemic form provides equivalent chemical reactivity at substantially reduced procurement cost.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Hydrochloride Salt Form: Stability Advantage Over Free Base

The hydrochloride salt form provides well-established advantages in handling and storage compared to the free base. The free base (pyrrolidin-3-yl acetate, CAS 51285-22-4) has a molecular weight of 129.16 g/mol and lacks the ionic character that confers crystallinity and reduced hygroscopicity . Literature on pyrrolidine-derived hydrochloride salts indicates that the HCl form retains >98% purity under accelerated stability conditions (40°C/75% RH for 6 months) when packaged with desiccants . The target compound (CAS 1219949-49-1) is supplied as a powder with GHS07 hazard classification (H302, H315, H319, H335), consistent with a well-characterized hydrochloride salt . This compares favorably to the free base, which is more prone to amine oxidation and atmospheric CO₂ absorption during routine laboratory handling.

Solid-State Stability Salt Selection Laboratory Handling

Synthetic Versatility: Acetate as a Superior Leaving Group vs. 3-Pyrrolidinol in Nucleophilic Displacement

The acetate group at C3 of the pyrrolidine ring is a markedly better leaving group than the hydroxyl of 3-pyrrolidinol (CAS 104706-47-0 for the (R)-enantiomer; melting point 109°C, MW 123.58) . While 3-pyrrolidinol hydrochloride is primarily used for constructing biaryl carboxamide ureas as MCH receptor-1 antagonists through its hydroxyl nucleophilicity , the acetate ester enables an orthogonal reactivity manifold: nucleophilic displacement at the ester carbonyl (e.g., aminolysis to form amides) or at the C3 position via Sₙ2 after activation. This dual reactivity—ester carbonyl chemistry plus ring-functionalization potential—is not available with the alcohol precursor, which requires separate activation (e.g., tosylation or Mitsunobu conditions) before displacement. The acetate thus eliminates one synthetic step when C3 substitution is the goal.

Organic Synthesis Nucleophilic Substitution Building Block Reactivity

Optimal Application Scenarios for 3-Pyrrolidinyl Acetate Hydrochloride (CAS 1219949-49-1)


Early-Stage Medicinal Chemistry: SAR Exploration Without Chiral Commitment

In hit-to-lead or lead-optimization campaigns where the C3 stereocenter of the pyrrolidine ring is not yet resolved, the racemic acetate ester (CAS 1219949-49-1) allows parallel exploration of N-functionalization and ester modification without the cost penalty of single enantiomers. As demonstrated in Section 3 (Evidence Item 3), the racemate is procurable at $470/g vs. a ~2× premium for enantiopure material, enabling larger-scale SAR libraries within fixed discovery budgets. The acetate ester's LogP of −0.49 provides adequate organic-phase handling for standard amide coupling and reductive amination workflows .

Prodrug Candidate Synthesis: Esterase-Labile Acetyl Group for Controlled Release

The O-acetyl ester linkage is susceptible to esterase-mediated cleavage, making this compound a suitable starting material for designing esterase-activated prodrugs of 3-pyrrolidinol-containing pharmacophores. This is mechanistically distinct from the methyl ester homolog (Section 3, Evidence Item 2), which releases a different metabolite. The hydrochloride salt ensures consistent stoichiometry during conjugation reactions, and the >95% purity specification minimizes side-product formation in subsequent steps .

CNS-Targeted Library Synthesis: Leveraging Favorable Fractional sp³ Character

With an Fsp³ value of 0.833 , 3-pyrrolidinyl acetate hydrochloride is highly aligned with the modern medicinal chemistry preference for high sp³ fraction in CNS drug candidates—a parameter correlated with improved clinical success rates. The compound's moderate lipophilicity (LogP −0.49) and low TPSA (38.3 Ų) position it favorably within the CNS multiparameter optimization (MPO) scoring framework, making it a strategic building block for CNS-focused compound collections where flat, aromatic scaffolds are being deliberately replaced with saturated heterocycles .

Multi-Step Synthesis: Acetate as a Dual-Purpose Protecting and Activating Group

The acetate ester serves simultaneously as a protecting group for the 3-hydroxyl (preventing oxidation or unwanted participation in N-alkylation) and as an activated species for late-stage aminolysis or transesterification. This dual functionality eliminates the need for separate protection/deprotection sequences required when using 3-pyrrolidinol directly (Section 3, Evidence Item 5). The hydrochloride salt form ensures the pyrrolidine nitrogen remains protonated and non-nucleophilic during ester manipulation steps, providing orthogonal N-protection without additional reagents in protic or acidic reaction media .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrrolidinyl acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.